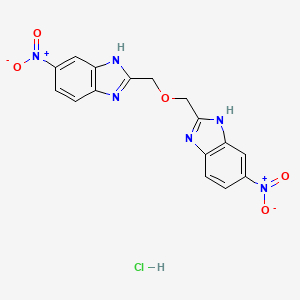

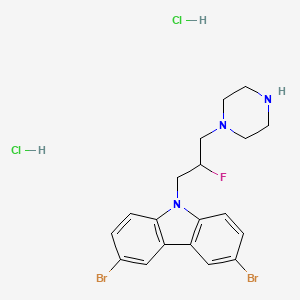

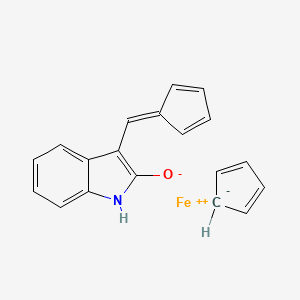

![molecular formula C10H10BrN5O6PS · Na B560352 8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt CAS No. 208445-06-1](/img/structure/B560352.png)

8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” is a cell-permeable cGMP analog that is more resistant to phosphodiesterases than cGMP . It is also known as Guanosine 3′,5′-cyclic Monophosphate, 8-Bromo-, Sodium Salt, 8-Bromo-cGMP, Br-cGMP, Na .

Molecular Structure Analysis

The molecular formula of “8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” is C10H10BrN5NaO6PS . The InChI string is1S/C10H11BrN5O7P.Na/c11-9-13-3-6 (14-10 (12)15-7 (3)20)16 (9)8-4 (17)5-2 (22-8)1-21-24 (19,20)23-5;/h2,4-5,8,17H,1H2, (H,19,20) (H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of “8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt” include a molecular weight of 446.08 . It is a solid white powder that is soluble in water up to 200 mg/mL . It is recommended to be stored at -20°C .科学的研究の応用

Salt Tolerance in Agriculture

The compound has been studied for its role in improving salt tolerance in plants like Solanum lycopersicum (tomato). It functions as a cell signaling molecule involved in stress perception and signal transduction. Research has shown that it can ameliorate the inhibitory effects of NaCl on seedlings’ growth parameters, chlorophyll content, and net photosynthesis rate . This application is significant for enhancing crop resilience in saline soils, which is a growing concern for global agriculture.

Ovarian Tissue Culture

In medical research, particularly in reproductive biology, this compound has been used to enhance the rate of follicle growth to the secondary stage in human ovarian cortical tissue culture . It acts as a growth enhancer and survival factor, which is crucial for the development of treatments related to fertility and ovarian health.

cGMP-Dependent Protein Kinases

The compound interacts with cGMP-dependent protein kinases (PKG), which are important for various physiological processes. Elevated levels of cGMP, which this compound can mimic, stimulate PKG activity. This has implications for understanding diseases where PKG signaling is disrupted .

cGMP-Regulated Channels

It also plays a role in the functioning of cGMP-regulated channels. These channels are vital for the proper functioning of various tissues, including those in the cardiovascular and nervous systems. The compound can be used to study the modulation of these channels under different physiological conditions .

cGMP-Regulated Phosphodiesterases

Another application is in the study of cGMP-regulated cyclic nucleotide phosphodiesterases. These enzymes are critical for the cellular signaling pathways that regulate numerous biological processes. By acting as an analog of cGMP, the compound helps in researching the therapeutic potential of targeting these enzymes .

Nitric Oxide-Mediated Stress Response in Plants

In plant science, the compound is used to study the nitric oxide (NO)-mediated cGMP synthesis, which is important during pathogenic stress response, stomata closure upon osmotic stress, and the development of adventitious roots. It aids in understanding the NO-cGMP dependent pathway, which is well characterized in mammals but still being explored in plants .

作用機序

Target of Action

The primary target of Guanosine, 8-bromo-, cyclic 3’,5’-[hydrogen ®-phosphorothioate] is protein kinase G . Protein kinase G is a key enzyme in the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in many physiological processes, including vascular smooth muscle relaxation and inhibition of platelet aggregation .

Mode of Action

This compound is a cell-permeable cGMP analog . It is more resistant to phosphodiesterases than cGMP, which means it can persist longer in the cell and exert its effects . By preferentially activating protein kinase G, it can modulate the kinase’s downstream effects .

Biochemical Pathways

The activation of protein kinase G leads to a cascade of biochemical reactions. For instance, it can inhibit the release of arachidonic acid stimulated by thrombin in human platelets . Arachidonic acid is a key player in the inflammation process, so this action can have anti-inflammatory effects.

Pharmacokinetics

As a cell-permeable compound, it is likely to have good bioavailability .

Result of Action

The activation of protein kinase G and the subsequent biochemical reactions can lead to various cellular effects. For instance, the inhibition of arachidonic acid release can reduce inflammation .

特性

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2-5,8,17H,1H2,(H,19,24)(H2,12,15,18);/q;+1/p-1/t2-,3?,4-,5-,8-,23?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKQBWMLDODIEY-KUXNCGIJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

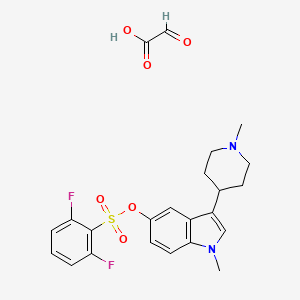

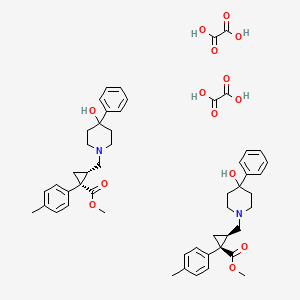

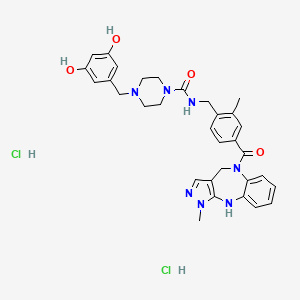

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)